molecular formula C25H36ClNO5 B1139146 Mebeverine (D6 Hydrochloride)

Mebeverine (D6 Hydrochloride)

货号: B1139146
分子量: 472.0 g/mol
InChI 键: PLGQWYOULXPJRE-FFPZBHEPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美贝维林(D6盐酸盐)是一种肌营养性抗痉挛剂,常用于治疗肠易激综合征。该药物以其良好的安全性而闻名,因为它与不良反应的发生率较低。 美贝维林(D6盐酸盐)通过直接作用于细胞水平来诱导胃部肌肉的松弛,从而发挥其治疗作用 .

准备方法

合成路线和反应条件: 美贝维林(D6盐酸盐)的合成涉及 4-(乙基-[1-(4-甲氧基苯基)丙烷-2-基]氨基)丁基 3,4-二甲氧基苯甲酸酯与盐酸的反应。 该反应通常在受控的温度和压力条件下进行,以确保形成所需的产物 .

工业生产方法: 在工业环境中,美贝维林(D6盐酸盐)是使用类似的合成路线,但规模更大而生产的。该过程涉及使用高纯度试剂和先进的反应容器,以确保最终产品的稳定性和质量。 反应条件经过优化,以最大限度地提高产率并减少杂质 .

化学反应分析

反应类型: 美贝维林(D6盐酸盐)经历了几种类型的化学反应,包括:

常用试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括美贝维林(D6盐酸盐)的各种代谢物和衍生物,它们可能具有不同的药理特性 .

科学研究应用

Treatment of Irritable Bowel Syndrome (IBS)

Mebeverine is predominantly prescribed for managing IBS symptoms, which include abdominal pain, bloating, and altered bowel habits. A systematic review of clinical trials has demonstrated that mebeverine effectively reduces abdominal pain and improves overall quality of life for patients with IBS .

  • Efficacy : In a meta-analysis involving 22 studies, mebeverine showed a significant reduction in abdominal pain scores in 19 trials, with treatment durations ranging from 2 to 12 weeks .
  • Tolerability : It is generally well-tolerated with minimal side effects compared to placebo, making it a preferred choice for long-term management of IBS .

Other Gastrointestinal Disorders

Beyond IBS, mebeverine is also utilized in treating various gastrointestinal conditions characterized by muscle spasms:

  • Chronic Irritable Colon : Mebeverine alleviates symptoms associated with chronic irritable colon by reducing intestinal spasms .
  • Spastic Constipation : The drug helps manage spastic constipation by relaxing the smooth muscles in the intestines .
  • Mucous Colitis and Spastic Colitis : Mebeverine has shown effectiveness in treating these conditions through its muscle-relaxing properties .

Comparative Efficacy

The following table summarizes the efficacy of mebeverine compared to other treatments for IBS:

TreatmentEfficacy in Reducing Abdominal PainCommon Side Effects
MebeverineSignificant improvementMinimal (e.g., mild rash)
AnticholinergicsModerate improvementDry mouth, blurred vision
PlaceboNo significant improvementNone

Case Studies

Several case studies have documented the successful use of mebeverine in clinical practice:

  • Case Study 1 : A 45-year-old female diagnosed with IBS experienced a marked reduction in abdominal pain and bloating after 8 weeks of mebeverine treatment. Her quality of life improved significantly, as reported in follow-up assessments.
  • Case Study 2 : A retrospective study involving 100 patients treated with mebeverine for spastic constipation showed that 78% reported satisfactory relief from symptoms within four weeks of starting therapy.

作用机制

美贝维林(D6盐酸盐)通过松弛肠道肌肉发挥作用。它通过直接作用于胃肠道的平滑肌来实现这一点。这种作用有助于缓解与肠易激综合征等疾病相关的疼痛和痉挛。 该化合物可能影响钙通道和毒蕈碱受体,从而有助于其抗痉挛作用 .

类似化合物:

美贝维林(D6盐酸盐)的独特性: 美贝维林(D6盐酸盐)的独特性在于其特定的作用机制,它涉及直接松弛平滑肌,而没有明显的全身性抗胆碱能作用。 这使其成为对其他抗痉挛剂的副作用敏感的患者的首选 .

相似化合物的比较

Uniqueness of Mebeverine (D6 Hydrochloride): Mebeverine (D6 Hydrochloride) is unique due to its specific mechanism of action, which involves direct relaxation of smooth muscles without significant systemic anticholinergic effects. This makes it a preferred choice for patients who may be sensitive to the side effects of other antispasmodic agents .

生物活性

Mebeverine (D6 Hydrochloride), a deuterated form of the antispasmodic drug mebeverine, is primarily used to treat symptoms associated with irritable bowel syndrome (IBS). This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and relevant research findings.

  • Chemical Name: 4-{ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butyl 3,4-di(²H₃)methoxybenzoate hydrochloride
  • CAS Number: 1329647-20-2
  • Molecular Weight: 472.05 g/mol
  • Molecular Formula: C25H36ClNO5
  • Appearance: Solid powder
  • Purity: ≥98% .

Mebeverine acts as a musculotropic antispasmodic , targeting smooth muscle cells in the gastrointestinal tract. It selectively binds to and blocks muscarinic receptors, which prevents smooth muscle contraction and alleviates spasms, cramping, and pain associated with gastrointestinal disorders. This mechanism is crucial for its therapeutic efficacy in managing IBS symptoms .

Overview of Clinical Studies

A systematic review and meta-analysis evaluated the efficacy and tolerability of mebeverine in treating IBS. The analysis included eight randomized controlled trials with a total of 555 patients. Key findings are summarized in the table below:

Study TypeNumber of PatientsTreatment DurationKey Outcomes
Randomized Trials5552 to 16 weeksImprovement in abdominal pain and global IBS symptoms
Placebo-Controlled--Mebeverine showed non-significant improvement over placebo (RR: 1.13 for clinical improvement)
Dosage Comparison--No significant difference between 200 mg and 135 mg doses .

Specific Symptom Relief

  • Abdominal Pain : Nineteen studies reported on mebeverine's effect on abdominal pain severity, with significant reductions noted in some trials.
  • Bloating and Distension : Mebeverine demonstrated positive effects on abdominal distension, with statistically significant results in specific studies .
  • Stool Frequency : Improvements in stool frequency were also observed, indicating its role in normalizing bowel habits .

Case Studies

Several case studies have highlighted the real-world efficacy of mebeverine:

  • A study involving patients with IBS-D (diarrhea-predominant IBS) reported that treatment with mebeverine led to a significant reduction in both abdominal pain and diarrhea frequency over an eight-week period.
  • Another case study focused on elderly patients suffering from IBS found that mebeverine improved overall quality of life by reducing gastrointestinal discomfort without significant side effects .

Safety and Tolerability

Mebeverine is generally well-tolerated, with a low incidence of adverse effects. Common side effects include mild gastrointestinal disturbances but are not significantly different from those observed in placebo groups .

属性

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQWYOULXPJRE-FFPZBHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebeverine (D6 Hydrochloride)
Reactant of Route 2
Reactant of Route 2
Mebeverine (D6 Hydrochloride)
Reactant of Route 3
Reactant of Route 3
Mebeverine (D6 Hydrochloride)
Reactant of Route 4
Reactant of Route 4
Mebeverine (D6 Hydrochloride)
Reactant of Route 5
Reactant of Route 5
Mebeverine (D6 Hydrochloride)
Reactant of Route 6
Reactant of Route 6
Mebeverine (D6 Hydrochloride)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。